HM-1228

Cytochrome P450 drug-drug interaction ADME

Sourcing reproducible D-π-A chromophores for nonlinear optical (NLO) modeling often yields materials without validated structural benchmarks, undermining computational calibration. HM-1228 solves this with crystallographically confirmed ground-state polarization. - C5-C6 bond length of 1.397 Å vs. 1.520 Å for methoxy analog, directly quantifying ICT efficiency. - Unit-cell parameters (a=8.92 Å, b=9.845 Å, c=26.878 Å, β=92.23°) provide a refined structural reference for DFT benchmarking. - Exclusive monoadduct formation simplifies synthesis and purification, ensuring lot-to-lot consistency.

Molecular Formula C23H25N3O2S
Molecular Weight 407.5 g/mol
Cat. No. B12386094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHM-1228
Molecular FormulaC23H25N3O2S
Molecular Weight407.5 g/mol
Structural Identifiers
SMILESCCN1C(=O)C(=CC2=CC=C(C=C2)C3=CC=C(C=C3)N(C)C)C(=O)N(C1=S)CC
InChIInChI=1S/C23H25N3O2S/c1-5-25-21(27)20(22(28)26(6-2)23(25)29)15-16-7-9-17(10-8-16)18-11-13-19(14-12-18)24(3)4/h7-15H,5-6H2,1-4H3
InChIKeyLQUCBMUFSSTFEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[4-(Dimethylamino)benzylidene]-1,3-diethyl-2-thiobarbituric Acid: Structural Identity and Chemical Class


5-[[4-[4-(Dimethylamino)phenyl]phenyl]methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione (also known as 1,3-diethyl-5-[4-(dimethylamino)benzylidene]-2-thiobarbituric acid) is a donor-π-acceptor (D-π-A) chromophore belonging to the 5-arylidene-2-thiobarbiturate class [1]. It is synthesized via Knoevenagel condensation of 1,3-diethyl-2-thiobarbituric acid (detba) with 4-(dimethylamino)benzaldehyde (dmabza) [1]. Structurally, it features a strong electron-donating dimethylamino group conjugated through a phenylmethylidene π-bridge to an electron-withdrawing 1,3-diethyl-2-thioxodihydropyrimidine-4,6-dione acceptor core [1]. This push-pull architecture confers pronounced intramolecular charge transfer (ICT) character and substantial ground-state polarization, making the compound a candidate for nonlinear optical (NLO) applications and a subject of fundamental structure-property investigations [1].

1NLO chromophore research: D-π-A system with crystallographically confirmed polarization
2Structure-property investigations: well-defined single-crystal X-ray structure and bond-length data
3Synthetic methodology studies: clean Knoevenagel monoadduct formation as model reaction

Non-Interchangeability with Other 5-Arylidene Thiobarbiturates


Although this compound belongs to the broad 5-arylidene-2-thiobarbiturate family, substitution with even structurally similar analogs is not equivalent due to its distinct electronic behavior. The strongly electron-donating -NMe₂ substituent uniquely stabilizes the Knoevenagel condensation product, whereas 4-methoxybenzaldehyde, 4-cyanobenzaldehyde, 4-nitrobenzaldehyde, and benzaldehyde yield exclusively bis-adduct Michael products under identical reaction conditions [1]. This divergence in chemical reactivity directly reflects a more fundamental property: the compound exhibits extensive ground-state polarization that is not observed to the same magnitude in its non-dimethylamino counterparts, as established by comparative single-crystal X-ray analysis [1]. Consequently, generic substitution in applications dependent on ICT efficiency, NLO performance, or specific reactivity profiles cannot be assumed without quantitative verification.

Target (–NMe₂ donor)
Analog with –OMe, –CN, –NO₂, or –H donor
Chemoselectivity differs: target yields exclusive monoadduct; analogs form bis-adducts under identical conditions, altering synthetic outcome.
Target: –NMe₂ chromophore
Non-dimethylamino 5-arylidene thiobarbiturates
Ground-state polarization reported only with –NMe₂; bond-length evidence indicates ICT efficiency may not transfer to weaker donors.

Key Differentiating Evidence


CYP2D6 Inhibition Profile

In a CYP450 inhibition panel assessing potential drug-drug interaction liability, this compound exhibited an IC₅₀ value exceeding 40,000 nM (>40 µM) against human CYP2D6 [1]. This value indicates weak to negligible inhibition of this isoform. While systematic comparative CYP2D6 inhibition data across the full 5-arylidene-2-thiobarbiturate class is not available in the primary literature, this quantitative result provides a specific baseline for researchers evaluating this scaffold's potential in biological or medicinal chemistry contexts where CYP2D6-mediated metabolism is a relevant consideration.

CYP2D6 Inhibition
Assay context
IC₅₀ > 40,000 nM
Supports CYP2D6 off-target screening context
Human CYP2D6 microsomal assay; in vitro reference only
Cytochrome P450 drug-drug interaction ADME off-target screening

Knoevenagel Monoadduct Selectivity

Under identical room temperature reaction conditions in ethanol with 1,3-diethyl-2-thiobarbituric acid (detba), this compound (derived from 4-(dimethylamino)benzaldehyde) forms exclusively the Knoevenagel monoadduct [1]. In direct contrast, reactions with 4-methoxybenzaldehyde, benzaldehyde, 4-cyanobenzaldehyde, 4-nitrobenzaldehyde, pyridine-4-carbaldehyde, and 4-ferrocenylbenzaldehyde yield exclusively arylbis(1,3-diethyl-2-thiobarbitur-5-yl)methane Michael adducts [1]. This divergent reactivity is attributed to the strongly electron-donating -NMe₂ substituent, which stabilizes the extended conjugated system and suppresses further nucleophilic addition by a second detba equivalent [1].

Knoevenagel Selectivity
Head-to-head
Exclusive monoadduct vs. 100% bis-adduct for 6 other aryl aldehydes
Demonstrates unique –NMe₂-driven chemoselectivity
Identical reaction conditions (detba, EtOH, RT)
Knoevenagel condensation chemoselectivity synthetic methodology reaction optimization

Crystallographic Evidence of Ground-State Polarization

Single-crystal X-ray structure determination of this compound provides definitive evidence for extensive ground-state polarization, consistent with its marked nonlinear optical properties [1]. The C5-C6 bond length between the thiobarbituric acceptor ring and the exocyclic benzylidene carbon is 1.397 Å [2]. In comparison, the corresponding bond length in the Michael adduct product derived from 4-methoxybenzaldehyde (compound 6) is significantly longer at 1.520 Å [2]. This shorter C5-C6 bond distance (difference of 0.123 Å) indicates substantially greater double-bond character in the target compound, confirming enhanced π-conjugation and ICT efficiency driven by the -NMe₂ donor group [1].

Bond Length Polarization
Head-to-head
C5-C6 1.397 Å vs 1.520 Å (methoxy analog)
Shorter bond indicates enhanced double-bond character
Single-crystal X-ray, 293 K
X-ray crystallography bond length alternation intramolecular charge transfer nonlinear optics

Predicted Hyperpolarizability: Acceptor Comparison

A 2020 computational study by Liu et al. systematically compared three acceptor moieties—rhodanine, thiohydantoin, and thiobarbituric acid derivative—within p-(dimethylamino)benzylidene-derived push-pull polyenes for first-hyperpolarizability (β) optimization [1]. While the specific 1,3-diethyl derivative was not directly computed in this study, the thiobarbituric acid derivative-based acceptor class demonstrated consistently higher predicted β values compared to rhodanine and thiohydantoin counterparts across multiple π-bridge lengths and functionals (B3LYP, PBE38, ωB97XD/AUG-cc-pVDZ) [1]. This computational trend supports the inference that 1,3-diethyl-2-thiobarbituric acid is the preferred acceptor choice within this donor family for maximizing NLO response.

Predicted Hyperpolarizability
Class-level
Thiobarbituric acceptor > rhodanine, thiohydantoin in computed β
Supports thiobarbiturate as highest-ranked acceptor class in DFT study
B3LYP, PBE38, ωB97XD/AUG-cc-pVDZ; SMD solvation
DFT calculation first-hyperpolarizability NLO-phore design computational chemistry

Third-Order Nonlinear Optical Performance

Razvi et al. (2015) synthesized and characterized multiple donor-acceptor chromophores based on the 1,3-diethyl-2-thiobarbituric acid acceptor via Knoevenagel condensation and measured their third-order NLO parameters using continuous-wave Z-scan at 632.8 nm (He-Ne laser) [1]. The study demonstrated that these thiobarbituric acid derivative dyes exhibit high nonlinear refractive index (n₂) and nonlinear absorption coefficient (β) values that show linear concentration dependence [1]. While the target compound with 4-(dimethylamino)benzylidene donor was not among the specific derivatives measured, the shared acceptor core and donor class establish that 1,3-diethyl-2-thiobarbituric acid is a validated platform for third-order NLO materials with experimentally confirmed performance [1].

Third-Order NLO
Class-level
Thiobarbituric dye class: high n₂, β via Z-scan
Validates platform for optical limiting/switching materials
CW Z-scan at 632.8 nm; structurally related derivatives
Z-scan technique nonlinear refractive index nonlinear absorption optical materials

High-Value Research Applications


NLO Chromophore Development and Materials Screening

This compound serves as a reference D-π-A chromophore for nonlinear optical materials research. Its crystallographically confirmed ground-state polarization (C5-C6 bond length of 1.397 Å vs. 1.520 Å for methoxy analog) provides a quantitative structural benchmark for intramolecular charge transfer efficiency [1][2]. Researchers developing NLO polymers, organic crystals, or thin-film devices can use this compound to calibrate computational models or as a baseline donor-acceptor system when evaluating new π-bridge modifications, given the established class-level performance of 1,3-diethyl-2-thiobarbituric acid chromophores in third-order NLO measurements [3].

Structure-Property Relationship Studies

The extensive crystallographic data available for this compound, including unit cell parameters (a = 8.92 Å, b = 9.845 Å, c = 26.878 Å, β = 92.23°) and refined bond distances, make it an ideal subject for structure-property correlation studies [2]. When compared with X-ray structures of analogous bis-adduct Michael products (e.g., compound 6 from 4-methoxybenzaldehyde), researchers can directly correlate the presence of the -NMe₂ donor with molecular geometry changes that drive enhanced nonlinear optical responses [1].

Knoevenagel Condensation Optimization

For synthetic methodology research focused on Knoevenagel condensations of thiobarbituric acid derivatives, this compound's precursor system (detba + dmabza) provides a unique case study of clean monoadduct formation [1]. Unlike six other arylaldehydes that yield complex bis-adduct mixtures under identical conditions, the dmabza reaction proceeds exclusively to the desired monoadduct, making it an excellent model system for studying the electronic factors governing reaction selectivity and for optimizing green synthesis protocols that minimize purification steps [1].

Computational Benchmarking of NLO-Phore Design

Computational chemists developing new density functional theory (DFT) methods or benchmarking existing functionals for predicting first-hyperpolarizability can use this compound's scaffold class as a reference system. Liu et al. established that thiobarbituric acid derivative acceptors outperform rhodanine and thiohydantoin acceptors in predicted β values across multiple computational methods [4]. The target compound, with its fully characterized crystal structure, offers an experimentally validated geometry against which new computational predictions can be calibrated before screening larger virtual libraries of push-pull chromophores.

Application
Selection Property
Validation Focus
NLO chromophore development
Ground-state polarization benchmark
C5-C6 bond length and π-conjugation
Structure-property correlation
Crystallographic data availability
Bond length alternation vs. NLO response
Synthetic methodology studies
Clean monoadduct formation
Electronic effects on chemoselectivity
Computational benchmarking
Experimental geometry reference
DFT hyperpolarizability prediction calibration

Technical Documentation Hub

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